![molecular formula C11H20BrNO3 B13516839 Tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate](/img/structure/B13516839.png)
Tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate: is an organic compound used in various scientific research applications. It is a carbamate derivative of tert-butyl alcohol, containing a bromo substituent at the 2-position of the oxo-hexan-3-yl side chain. This compound is often used as a reagent in organic synthesis and has a wide range of applications in medicinal chemistry, biochemistry, and material sciences.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate involves the reaction of tert-butyl carbamate with (3s)-1-bromo-2-oxohexan-3-ol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide and a catalyst like 4-dimethylaminopyridine. The reaction mixture is stirred at room temperature for several hours, followed by filtration to remove the dicyclohexylurea byproduct. The intermediate is then treated with triethylamine and chloroform to yield the final product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar synthetic routes as described above, with optimization for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromo substituent in tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate can undergo nucleophilic substitution reactions. Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The carbonyl group in the oxo-hexan-3-yl side chain can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide in solvents such as dimethylformamide or acetonitrile.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed:
Substitution: Formation of substituted carbamates.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
Chemistry: Tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate is used as a reagent in organic synthesis, particularly in the synthesis of bromoalkyl derivatives and other biologically active compounds.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions due to its ability to form covalent bonds with nucleophilic amino acid residues.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs and therapeutic agents. It is used in the synthesis of various pharmacologically active molecules.
Industry: In the material sciences, this compound is used in the synthesis of polymers and catalysts.
Mécanisme D'action
The mechanism of action of tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate involves its ability to form covalent bonds with nucleophilic sites in target molecules. The bromo substituent acts as a leaving group, allowing the carbamate to react with nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity makes it useful in modifying proteins and other biomolecules.
Comparaison Avec Des Composés Similaires
Tert-butyl n-[(3s)-1-bromo-5-methyl-2-oxohexan-3-yl]carbamate: Similar structure with a methyl group at the 5-position.
Tert-butyl carbamate: A simpler structure without the bromo and oxo substituents.
Rac-tert-butyl n-[(1r,3s)-3-aminocyclopentyl]carbamate hydrochloride: Contains a cyclopentyl ring instead of the hexan-3-yl side chain.
Uniqueness: Tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate is unique due to its specific bromo and oxo substituents, which provide distinct reactivity patterns and applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C11H20BrNO3 |
|---|---|
Poids moléculaire |
294.19 g/mol |
Nom IUPAC |
tert-butyl N-[(3S)-1-bromo-2-oxohexan-3-yl]carbamate |
InChI |
InChI=1S/C11H20BrNO3/c1-5-6-8(9(14)7-12)13-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,13,15)/t8-/m0/s1 |
Clé InChI |
GMZJDVXXELYUIS-QMMMGPOBSA-N |
SMILES isomérique |
CCC[C@@H](C(=O)CBr)NC(=O)OC(C)(C)C |
SMILES canonique |
CCCC(C(=O)CBr)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




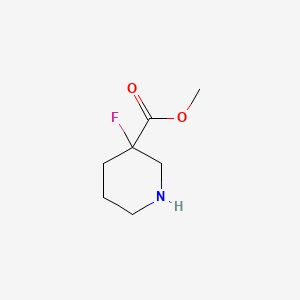

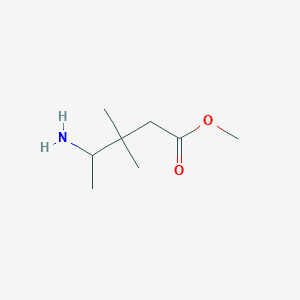
![3-(3-Bromophenyl)spiro[3.3]heptan-1-one](/img/structure/B13516789.png)
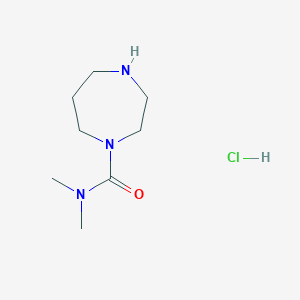
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid](/img/structure/B13516795.png)
![1-[(Cyclopropylmethyl)amino]-2-methylpropan-2-ol hydrochloride](/img/structure/B13516796.png)
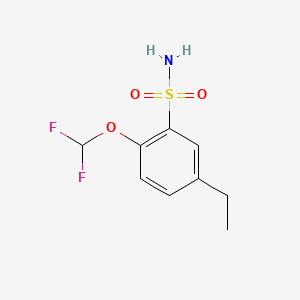
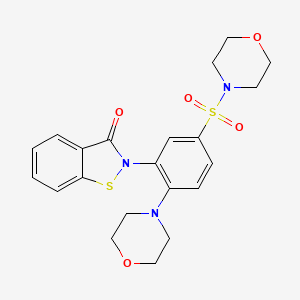
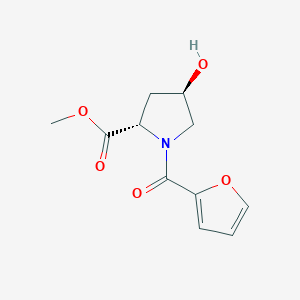
![1-[4-(1H-pyrazol-4-yl)thiophen-2-yl]methanaminedihydrochloride](/img/structure/B13516820.png)
![2-[3-(Aminomethyl)pentan-3-yl]pyridine](/img/structure/B13516823.png)
